Cas no 883-99-8 (Methyl 3-hydroxy-2-naphthoate)

Methyl 3-hydroxy-2-naphthoate (CAS 2381-13-3) is a naphthalene derivative with the molecular formula C₁₂H₁₀O₃. This compound features both a hydroxyl group and an ester functional group, making it a versatile intermediate in organic synthesis. Its key advantages include high purity and stability, ensuring consistent performance in applications such as pharmaceuticals, dyes, and agrochemicals. The hydroxyl group allows for further functionalization, while the ester group enhances solubility in organic solvents. Methyl 3-hydroxy-2-naphthoate is particularly valued for its role in coupling reactions and as a precursor for fluorescent dyes. Its well-defined structure and reactivity make it a reliable choice for research and industrial processes.
Methyl 3-hydroxy-2-naphthoate structure
Methyl 3-hydroxy-2-naphthoate structure
Product Name:Methyl 3-hydroxy-2-naphthoate
CAS No:883-99-8
MF:C12H10O3
MW:202.206003665924
MDL:MFCD00004099
CID:40192
PubChem ID:70163
Update Time:2025-06-08

Methyl 3-hydroxy-2-naphthoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-hydroxy-2-naphthoate
    • 3-Hydroxy-2-naphthoic acid methyl ester
    • Methyl 2-hydroxy-3-naphthate
    • methyl 3-hydroxynaphthalene-2-carboxylate
    • 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
    • Methyl 2-hydroxy-3-naphthoate
    • Methyl 3-hydroxy-2-naphthalenecarboxylate
    • 2-Hydroxy-3-naphthoic acid methyl ester
    • 2-Naphthoic acid, 3-hydroxy-, methyl ester
    • QCA37S018N
    • YVVBECLPRBAATK-UHFFFAOYSA-N
    • METHYL-3-HYDROXY-2-NAPHTHOATE
    • Oprea1_708489
    • methyl
    • 2-Naphthoic acid, 3-hydroxy-, methyl ester (6CI, 7CI, 8CI)
    • 2-Hydroxynaphthalene-3-carboxylic acid methyl ester
    • 3-(Methoxycarbonyl)-2-naphthol
    • 3-Carbomethoxy-2-naphthol
    • 3-Hydroxy-2-naphthalenecarboxylic acid methyl ester
    • Methyl 2-hydroxy-3-naphthoic acid
    • Methyl 2-hydroxynaphthalene-3-carboxylate
    • NSC 25175
    • 883-99-8
    • NS00039264
    • MFCD00004099
    • BBL000072
    • Z19713483
    • Methyl 3-hydroxy-2-naphthoate, 97%
    • CS-0070675
    • .beta.-Hydroxynaphthoic acid methyl ester
    • F17484
    • AKOS000121247
    • SR-01000319748
    • DTXSID8061260
    • STK331041
    • UNII-QCA37S018N
    • SR-01000319748-1
    • SCHEMBL441907
    • NSC25175
    • SY050153
    • DB-057066
    • InChI=1/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
    • YVVBECLPRBAATK-UHFFFAOYSA-
    • ALBB-023364
    • AI3-30205
    • NSC-25175
    • EN300-15492
    • AS-47987
    • EINECS 212-936-9
    • methyl 3-hydroxyl-2-naphthoate
    • H0283
    • 2,3-HydroxynaphthoesA currencyuremethylester
    • F2182-0163
    • Methyl 3-hydroxy-2-naphthoate
    • MDL: MFCD00004099
    • Inchi: 1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3
    • InChI Key: YVVBECLPRBAATK-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC2C(=CC=CC=2)C=1)OC
    • BRN: 1074526

Computed Properties

  • Exact Mass: 202.06300
  • Monoisotopic Mass: 202.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 3.2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1868 (rough estimate)
  • Melting Point: 72.0 to 76.0 deg-C
  • Boiling Point: 205-207 °C(lit.)
  • Flash Point: 205-207°C/160mm
  • Refractive Index: 1.5440 (estimate)
  • PSA: 46.53000
  • LogP: 2.33200
  • Solubility: Not determined

Methyl 3-hydroxy-2-naphthoate Security Information

Methyl 3-hydroxy-2-naphthoate Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

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Methyl 3-hydroxy-2-naphthoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Water ;  3.5 h, rt; rt
Reference
Necrosis Avidity of 99mTc(CO)3-Labeled Pamoic acid Derivatives: Synthesis and Preliminary Biological Evaluation in Animal Models of Necrosis
Fonge, Humphrey; et al, Bioconjugate Chemistry, 2007, 18(6), 1924-1934

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  10 - 15 min, rt
1.2 15 min, 40 °C
Reference
Chemoselective esterification of phenolic acids in the presence of sodium bicarbonate in ionic liquids
Singh, Pradeep Pratap; et al, Synthetic Communications, 2008, 38(6), 928-936

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
Reference
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

Production Method 4

Reaction Conditions
1.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  12 - 24 h, rt
1.2 Solvents: Toluene ;  rt → 120 °C; overnight, 120 °C
Reference
The ketene-surrogate coupling. Catalytic conversion of aryl iodides into aryl ketenes through ynol ethers
Zhang, Wenhan; et al, Angewandte Chemie, 2014, 53(34), 8980-8984

Production Method 5

Reaction Conditions
1.1 Catalysts: Bis(8-quinolinolato)copper Solvents: Dimethyl sulfoxide ,  Water ;  24 h, 120 °C
1.2 Reagents: Sodium sulfite Solvents: Water
Reference
Copper-Catalyzed Methyl Esterification Reactions via C-C Bond Cleavage
Zhu, Yan; et al, Journal of Organic Chemistry, 2013, 78(19), 9898-9905

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  8 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
Reference
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

Production Method 7

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  0 °C; 10 min, 0 °C; 0 °C → reflux; overnight, reflux
Reference
Construction of C-N Atropisomers by Aminocatalytic Enantioselective Addition of Indole-2-carboxaldehydes to o-Quinone Derivatives
Corti, Vasco ; et al, Chemistry - A European Journal, 2022, 28(60),

Production Method 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  10 min, 0 °C; 10 h, 0 °C → reflux
Reference
Organocatalytic atroposelective construction of axially chiral arylquinones
Zhu, Shuai; et al, Nature Communications, 2019, 10(1), 1-10

Production Method 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
Reference
Synthesis of Polysubstituted 2-Naphthols by Palladium-Catalyzed Intramolecular Arylation/Aromatization Cascade
Cai, Jinhui; et al, Advanced Synthesis & Catalysis, 2020, 362(6), 1303-1308

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydride ,  Copper, hexa-μ3-hydrohexakis(triphenylphosphine)hexa-, octahedro Solvents: Dimethyl sulfoxide ;  3.5 h, 25 °C
Reference
Nucleophilic partners in the tandem conjugate addition-Dieckmann condensation reaction. 1. Synthesis of 1,2,3-trisubstituted naphthalenes
Martinez, Aaron D.; et al, Journal of Organic Chemistry, 2004, 69(3), 991-992

Production Method 11

Reaction Conditions
Reference
Phthalazines. XIV. Reaction of phthalazine 2-oxide with acetylenic dienophiles
Oishi, Etsuo; et al, Yakugaku Zasshi, 1983, 103(1), 34-42

Production Method 12

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  90 min, rt
Reference
Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids
Ramirez, Nieves P.; et al, Organic Letters, 2015, 17(18), 4550-4553

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Acetone ;  30 min, rt
1.2 rt; 24 h, reflux; reflux → rt
1.3 Reagents: Cesium carbonate Solvents: Acetonitrile ;  1 h, 0 °C
1.4 Reagents: N-Fluorobenzenesulfonimide ;  0 °C; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Toluene ;  12 h, 100 °C
Reference
Synthesis of Polysubstituted 2-Naphthols by Palladium-Catalyzed Intramolecular Arylation/Aromatization Cascade
Cai, Jinhui; et al, Advanced Synthesis & Catalysis, 2020, 362(6), 1303-1308

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium hydride Solvents: Diethyl ether ;  rt
1.2 Solvents: Diethyl ether ;  -40 °C; 1 - 2 h, rt; rt → -78 °C
1.3 Reagents: Butyllithium Solvents: Water ;  30 min, -78 °C → -50 °C; 1 h, -50 °C
1.4 Solvents: Water ;  -50 °C
2.1 Reagents: Diisopropylamine Catalysts: Trichloroethylene ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  12 - 24 h, rt
2.2 Solvents: Toluene ;  rt → 120 °C; overnight, 120 °C
Reference
The ketene-surrogate coupling. Catalytic conversion of aryl iodides into aryl ketenes through ynol ethers
Zhang, Wenhan; et al, Angewandte Chemie, 2014, 53(34), 8980-8984

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 30 min, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 - 3 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  8 h, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Pyridine N-oxide Catalysts: Tri-p-tolylphosphine ,  Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… Solvents: Chlorobenzene ;  15 h, 100 °C
Reference
De Novo Synthesis of Phenols and Naphthols through Oxidative Cycloaromatization of Dienynes
Rong, Ming-Guang; et al, Organic Letters, 2018, 20(19), 6289-6293

Methyl 3-hydroxy-2-naphthoate Raw materials

Methyl 3-hydroxy-2-naphthoate Preparation Products

Additional information on Methyl 3-hydroxy-2-naphthoate

Recent Advances in the Research of Methyl 3-hydroxy-2-naphthoate (CAS: 883-99-8)

Methyl 3-hydroxy-2-naphthoate (CAS: 883-99-8) is a naphthalene derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug synthesis and material science. Recent studies have explored its potential as a key intermediate in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activities, and potential industrial applications.

One of the most notable advancements in the synthesis of Methyl 3-hydroxy-2-naphthoate involves the optimization of catalytic processes to improve yield and purity. A 2023 study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve a high-efficiency synthesis route. The researchers reported a yield of over 85% under mild reaction conditions, which is a significant improvement compared to traditional methods. This breakthrough not only enhances the scalability of production but also reduces environmental impact by minimizing the use of hazardous reagents.

In the realm of biological applications, Methyl 3-hydroxy-2-naphthoate has shown promising results as a scaffold for the design of new anti-inflammatory drugs. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The study identified specific structural modifications that enhance selectivity and reduce off-target effects, paving the way for the development of safer and more effective anti-inflammatory agents.

Furthermore, the anticancer potential of Methyl 3-hydroxy-2-naphthoate derivatives has been investigated in several preclinical studies. A 2024 paper in European Journal of Medicinal Chemistry reported that certain analogs of this compound demonstrate significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as candidates for further drug development. However, researchers emphasized the need for additional in vivo studies to evaluate pharmacokinetics and toxicity profiles.

Beyond its pharmaceutical applications, Methyl 3-hydroxy-2-naphthoate has also been explored in material science. A recent study in ACS Applied Materials & Interfaces described its use as a building block for the synthesis of organic semiconductors. The compound's unique electronic properties and stability under various conditions make it a promising candidate for applications in flexible electronics and optoelectronic devices. This interdisciplinary approach underscores the versatility of Methyl 3-hydroxy-2-naphthoate and its potential to bridge gaps between chemistry, biology, and engineering.

In conclusion, the latest research on Methyl 3-hydroxy-2-naphthoate (CAS: 883-99-8) highlights its multifaceted role in drug discovery and material science. Advances in synthetic methodologies have improved its accessibility, while studies on its biological activities continue to uncover new therapeutic possibilities. As researchers delve deeper into its mechanisms and applications, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals and advanced materials. Future directions may include exploring its use in combination therapies and further optimizing its physicochemical properties for enhanced performance.

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